Cas no 155976-13-9 ((S)-Butoxycarbonylamino-cyclopropyl-acetic acid)

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid is a chiral carboxylic acid derivative featuring a cyclopropane ring and a Boc-protected amino group. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The cyclopropane moiety enhances rigidity, while the Boc group offers selective deprotection compatibility, enabling controlled functionalization. This compound is useful in peptide modifications and as a building block for bioactive molecules, owing to its ability to introduce constrained structural motifs. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its stability under standard conditions further facilitates handling and storage.
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid structure
155976-13-9 structure
Product Name:(S)-Butoxycarbonylamino-cyclopropyl-acetic acid
CAS No:155976-13-9
MF:C10H17NO4
MW:215.24628329277
MDL:MFCD06659132
CID:65430
PubChem ID:329763107
Update Time:2025-05-20

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid
    • BOC-(2S)-GLY(2-CYCLOPROPYL)
    • (S)-BUTOXYCARBONYLAMINO-CYCLOPROPYL-ACETIC ACID
    • (S)-TERT-BUTOXYCARBONYLAMINO-CYCLOPROPYL-ACETIC ACID
    • (S)-Amino(cyclopropyl)acetic acid, N-BOC protected
    • L-Cyclopropylglycine, N-BOC protected
    • N-tert-Butoxycarbonyl-L-cyclopropylglycine
    • Boc-(S)-2-Cyclopropylglycine
    • Boc-Cyclopropylglycine
    • Boc-L-cyclopropylglycine
    • (2S)-cyclopropyl ({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethanoic acid
    • (R)-2-(N-tert-butoxycarbonylamino)-2-cyclopropylacetic acid
    • Boc-L-Cyclopropylgly
    • Boc-(S)-amino-cyclopropyl-acetic acid
    • Boc-(S)-cyclopropylglycine
    • (S)-(Boc-amino)-cyclopropylacetic acid
    • (S)-2-(tert-Butoxycarbonylamino)-2-cyclopropylacetic acid
    • (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected
    • (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • [(tert-butoxycarbonyl)amino](cyclopropyl)acetic acid
    • Boc-L-Cyclopropyl glyc
    • DS-13297
    • AS-813/43499841
    • Boc-L-cyclopropylglycine, >=95%
    • {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
    • (2S)-[(tert-butoxycarbonyl)amino](cyclopropyl)ethanoic acid
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetic acid
    • MFCD06659132
    • AKOS005264759
    • (2S)-2-[(tert-Butoxycarbonyl)amino]-2-cyclopropylethanoic acid
    • PD196045
    • 2-(tert-butoxycarbonylamino)-2-cyclopropyl-acetic acid
    • N-(tert-Butoxycarbonyl)-L-cyclopropylglycine
    • Boc-Gly(cPropyl)-OH
    • QFVJNEASAAJIDF-ZETCQYMHSA-N
    • DTXSID10935334
    • A809705
    • B6088
    • 155976-13-9
    • J-009265
    • Cyclopropaneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaS)-
    • HY-60264
    • EN300-6472418
    • CS-D0074
    • SCHEMBL1273387
    • (S)-[(TERT-BUTOXYCARBONYL)AMINO](CYCLOPROPYL)ACETIC ACID
    • (S)-Butoxycarbonylamino-cyclopropyl-acetic acid
    • MDL: MFCD06659132
    • Inchi: 1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
    • InChI Key: QFVJNEASAAJIDF-ZETCQYMHSA-N
    • SMILES: O(C(C)(C)C)C(N[C@H](C(=O)O)C1CC1)=O

Computed Properties

  • Exact Mass: 215.11600
  • Monoisotopic Mass: 215.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: No data available
  • Melting Point: No data available
  • Boiling Point: 364.7±25.0 °C at 760 mmHg
  • Flash Point: 174.4±23.2 °C
  • PSA: 75.63000
  • LogP: 1.76520
  • Optical Activity: [α]/D +38±2.0°, c = 1% in ethanol

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Production Method

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:155976-13-9)(S)-Butoxycarbonylamino-cyclopropyl-acetic acid
Order Number:A809705
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:51
Price ($):220.0/810.0
Email:sales@amadischem.com

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Related Literature

Additional information on (S)-Butoxycarbonylamino-cyclopropyl-acetic acid

Introduction to (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9)

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as (S)-BOC-amino-cyclopropyl-acetic acid, is a derivative of cyclopropylacetic acid with a BOC (tert-butoxycarbonyl) protecting group attached to the amino group. The BOC protecting group is widely used in peptide synthesis to prevent premature reactions and ensure the desired stereochemistry and functional group integrity.

The chiral nature of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of chiral drugs. Chiral drugs often exhibit different biological activities depending on their stereochemistry, and the ability to synthesize them with high enantiomeric purity is crucial for optimizing therapeutic efficacy and minimizing side effects.

Recent studies have highlighted the importance of cyclopropyl moieties in drug design. The cyclopropyl ring, due to its strained structure, can influence the conformational flexibility and binding properties of molecules. This has led to the exploration of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid as a building block for novel drug candidates, particularly in areas such as cancer therapy, neurodegenerative diseases, and infectious diseases.

In the context of peptide synthesis, (S)-Butoxycarbonylamino-cyclopropyl-acetic acid serves as a versatile intermediate. The BOC protecting group can be selectively removed under mild conditions, allowing for further functionalization or coupling reactions. This makes it an attractive choice for researchers aiming to synthesize complex peptides with specific biological activities.

The stability and solubility of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid are also noteworthy. The compound is stable under a wide range of conditions, making it suitable for various synthetic protocols. Additionally, its solubility in common organic solvents facilitates its use in solution-phase synthesis, which is often preferred for large-scale production.

From a pharmacological perspective, the cyclopropyl moiety in (S)-Butoxycarbonylamino-cyclopropyl-acetic acid can enhance the lipophilicity of molecules, potentially improving their cell membrane permeability and bioavailability. This is particularly important for drugs that need to cross biological barriers to reach their target sites.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular dynamics and interactions involving (S)-Butoxycarbonylamino-cyclopropyl-acetic acid. Molecular dynamics simulations have provided insights into how the cyclopropyl ring influences the conformational preferences and binding modes of this compound with various biological targets. These studies have paved the way for rational drug design strategies that leverage the unique properties of this chiral building block.

In conclusion, (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its chiral nature, stability, solubility, and pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:155976-13-9)(S)-Butoxycarbonylamino-cyclopropyl-acetic acid
A809705
Purity:99%/99%
Quantity:25g/100g
Price ($):220.0/810.0
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